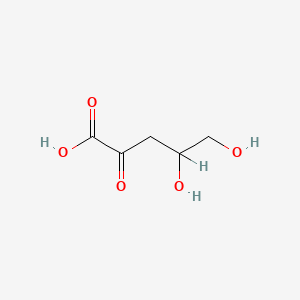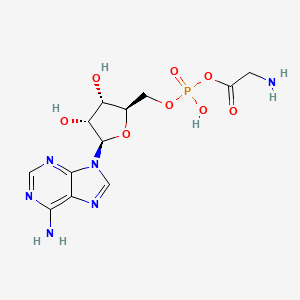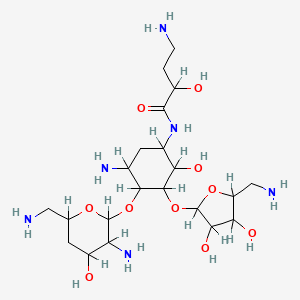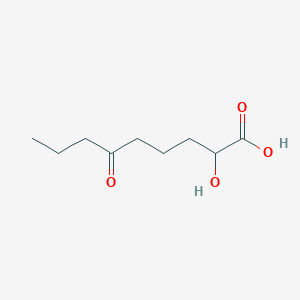
Roxatidine
Overview
Description
Roxatidine is a specific and competitive histamine H2 receptor antagonist. It is primarily used to treat gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis . This compound acetate is the prodrug form, which is rapidly converted to its active metabolite, this compound, in the body .
Mechanism of Action
Target of Action
Roxatidine is a specific and competitive antagonist of the histamine H2 receptor . The primary target of this compound is the histamine H2 receptor, which is found on the parietal cells of the stomach . These receptors play a crucial role in the secretion of gastric acid .
Mode of Action
This compound suppresses the effect of histamine on the parietal cells of the stomach by competitively inhibiting the binding of histamine to the H2 receptors . This suppressive action is dose-dependent and results in the reduction of the production and secretion of gastric acid . It also inhibits the meal-stimulated secretion of acid .
Biochemical Pathways
This compound affects the biochemical pathway involving histamine and its H2 receptor. Histamine is a potent stimulus of acid secretion and acts as a common mediator . The H2 receptor is a G-protein coupled receptor that induces adenylate cyclase, which converts ATP to cyclic AMP . This compound’s action on this pathway leads to the suppression of gastric acid secretion .
Pharmacokinetics
This compound is well absorbed orally with 80–90% bioavailability . It is rapidly metabolized to the primary, active desacetyl metabolite . The protein binding of this compound is between 5-7% . The half-life of this compound is approximately 5-6 hours .
Result of Action
The molecular effect of this compound’s action is the competitive inhibition of histamine at the parietal cell H2 receptor, which suppresses the normal secretion of acid by parietal cells . On a cellular level, this results in the reduction of gastric acid secretion, particularly in response to meals .
Biochemical Analysis
Biochemical Properties
Roxatidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. These receptors are G-protein coupled receptors found on the parietal cells of the stomach lining. When histamine binds to these receptors, it stimulates the production of gastric acid. This compound competes with histamine for binding to these receptors, thereby inhibiting the production of gastric acid. This interaction is crucial for its therapeutic effects in reducing acid-related gastrointestinal conditions .
Cellular Effects
This compound affects various types of cells, particularly the parietal cells in the stomach. By inhibiting the histamine H2 receptors on these cells, this compound reduces the secretion of gastric acid. This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acid environment can affect the activity of enzymes involved in digestion and nutrient absorption. Additionally, this compound’s impact on gene expression may alter the production of proteins related to acid secretion and cellular repair processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H2 receptors on the parietal cells of the stomach. By blocking these receptors, this compound prevents histamine from stimulating the production of gastric acid. This inhibition occurs through competitive antagonism, where this compound competes with histamine for the same binding site on the receptor. This action results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of the proton pump responsible for acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal conditions, but its degradation can occur under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing gastric acid secretion over extended periods. Prolonged use may lead to adaptive changes in the stomach lining, such as increased histamine production or receptor sensitivity, which could potentially reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of adhering to recommended dosages to avoid potential toxicity. Additionally, studies have shown that this compound’s efficacy in reducing acid secretion is dose-dependent, with higher doses providing greater inhibition .
Metabolic Pathways
This compound is metabolized primarily in the liver through processes such as oxidation and conjugation. The main enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the conversion of this compound to its metabolites. These metabolites are then excreted through urine. This compound does not significantly affect the metabolism of other drugs, making it a relatively safe option for patients on multiple medications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It is absorbed completely from the gastrointestinal tract and reaches peak plasma concentrations within a few hours of administration. This compound is distributed widely throughout the body, including the stomach lining, where it exerts its therapeutic effects. The drug’s distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is primarily within the parietal cells of the stomach. It targets the histamine H2 receptors on the cell membrane, where it exerts its inhibitory effects on acid secretion. This compound does not undergo significant post-translational modifications, and its activity is primarily determined by its ability to bind to the histamine H2 receptors. The localization of this compound to the stomach lining is crucial for its therapeutic efficacy in reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of roxatidine involves several steps:
Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.
William Ether Synthesis: This intermediate reacts with N-(3-bromopropyl)phthalimide to form a protected amine.
Deprotection: The protected amine is deprotected using hydrazine to yield (3-(1-piperidinylmethyl)phenoxy)propylamine.
Amide Formation: This compound is then heated with glycolic acid to form the amide.
Acetylation: Finally, acetylation with acetic anhydride completes the synthesis of this compound acetate.
Industrial Production Methods
Industrial production of this compound acetate hydrochloride involves similar synthetic steps but is optimized for large-scale production. The process includes stringent purification steps and quality control measures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Roxatidine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: The reduction of this compound is not typically performed due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Scientific Research Applications
Roxatidine has several scientific research applications:
Comparison with Similar Compounds
Roxatidine is compared with other histamine H2 receptor antagonists such as cimetidine, ranitidine, and famotidine:
Cimetidine: This compound has a higher potency and fewer side effects compared to cimetidine.
Ranitidine: This compound is approximately twice as potent as ranitidine in inhibiting gastric acid secretion.
Famotidine: This compound has similar efficacy to famotidine but with a different side effect profile.
This compound’s uniqueness lies in its high potency and selective inhibition of histamine H2 receptors without significant antiandrogenic effects or interference with hepatic drug metabolism .
Properties
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-80-0 | |
| Record name | Roxatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
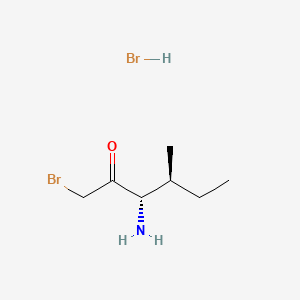
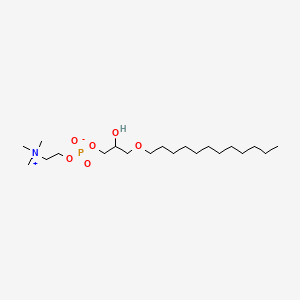
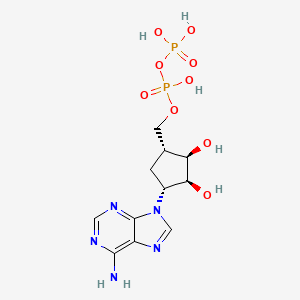
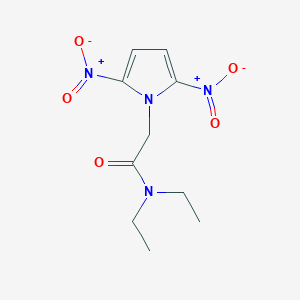
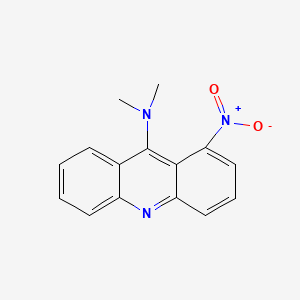
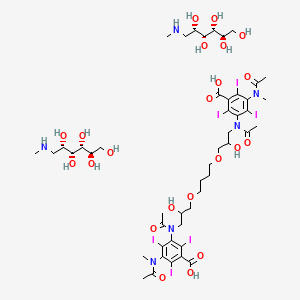
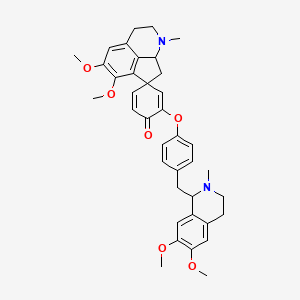
![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
